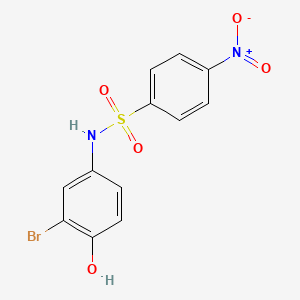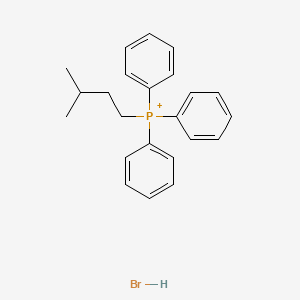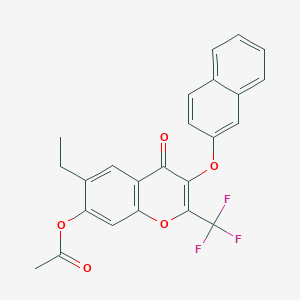
N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C12H9BrN2O5S It is known for its unique structure, which includes a bromine atom, a hydroxyl group, a nitro group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-bromo-4-hydroxyaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-bromo-4-hydroxyphenyl)acetamide: Similar structure but lacks the nitro and sulfonamide groups.
N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide: Similar structure but has a fluorine atom instead of a nitro group.
3-(3-bromo-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile: Similar structure but includes an acrylonitrile group.
Uniqueness
N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H9BrN2O5S |
|---|---|
Peso molecular |
373.18 g/mol |
Nombre IUPAC |
N-(3-bromo-4-hydroxyphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrN2O5S/c13-11-7-8(1-6-12(11)16)14-21(19,20)10-4-2-9(3-5-10)15(17)18/h1-7,14,16H |
Clave InChI |
APXAQZWWOAYMAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)




